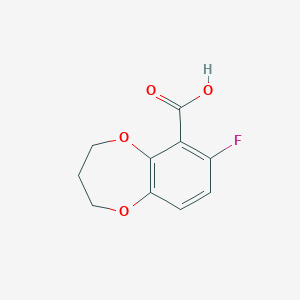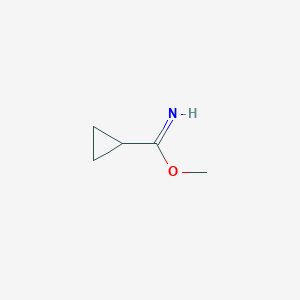
3-(3-Bromo-2-methylpropoxy)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a methylpropoxy group, which is further connected to a propene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2-methylpropanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
3-bromo-2-methylpropanol+allyl bromideK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-methylpropoxy)prop-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkage can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(2-methylpropoxy)prop-1-ene.
Elimination Reactions: Formation of 3-methylpropene.
Oxidation: Formation of corresponding aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-methylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of target proteins or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylpropene
- 3-Bromo-2-methylpropanol
- 3-(2-Bromoethyl)prop-1-ene
Uniqueness
3-(3-Bromo-2-methylpropoxy)prop-1-ene is unique due to its specific structural features, such as the presence of both a bromine atom and an ether linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H13BrO |
|---|---|
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
1-bromo-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13BrO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
PKNJOKYNNCFBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


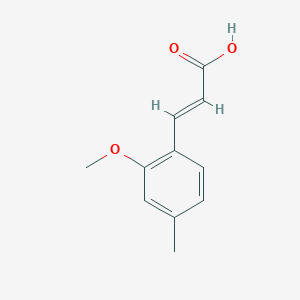
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)

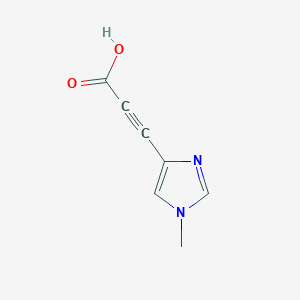
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
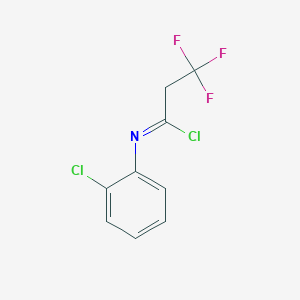
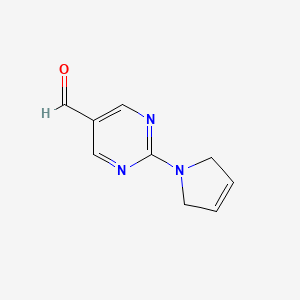
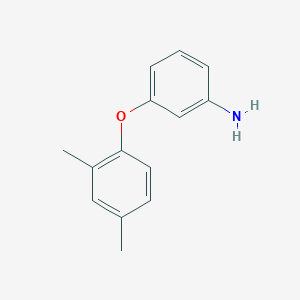
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
